2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-6-8-19(9-7-15)26-14-18-12-20(25)23-21(22-18)24-11-10-16-4-2-3-5-17(16)13-24/h2-9,12H,10-11,13-14H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQICZAWLZUBQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through a Bischler-Napieralski-type synthesis, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline structure.
Synthesis of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Linking the Two Moieties: The final step involves linking the dihydroisoquinoline and pyrimidinone moieties through a sulfanyl-methyl bridge, which can be achieved using thiol-based reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Sulfanyl-Methyl Group
The sulfanyl-methyl moiety (-SCH2-) undergoes nucleophilic substitution under controlled conditions. For example:
Mechanistic Insight : The sulfur atom’s electron-withdrawing effect activates the adjacent methyl group for SN2-type substitutions, particularly in polar aprotic solvents like DMF or DMSO.
Oxidation of the Sulfanyl Group
The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H2O2 (30%) | AcOH, 25°C, 6h | Sulfoxide derivative | 85% | |
| mCPBA | CH2Cl2, 0°C → RT, 2h | Sulfone derivative | 92% |
Key Observation : Oxidation selectivity depends on stoichiometry and temperature. Sulfone formation dominates with stronger oxidants like mCPBA.
Hydrolysis of the Pyrimidin-4(3H)-one Ring
The pyrimidinone ring undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| 1M HCl, reflux, 8h | - | Ring-opened dicarboxylic acid | Degradation pathway | |
| NaOH (10%), EtOH, 70°C, 4h | - | 6-(sulfanylmethyl)pyrimidine-2,4-diol | Reversible |
Stability Note : The ring remains intact in neutral aqueous solutions but degrades rapidly under prolonged acidic/basic conditions .
Ring-Opening Reactions of the Dihydroisoquinoline Moiety
The tetrahydroisoquinoline group participates in ring-opening rearrangements:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | H2SO4 (conc.), 100°C, 3h | Benzazepine derivative | 41% | |
| Reductive cleavage | LiAlH4, THF, 0°C → RT, 2h | Secondary amine fragment | 76% |
Structural Impact : Ring-opening alters the compound’s planarity, affecting its binding affinity in biological assays.
Cross-Coupling Reactions
The pyrimidine core facilitates palladium-catalyzed couplings:
Optimization : Coupling efficiency improves with electron-donating substituents on the pyrimidine ring .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), MeCN, 12h | Intramolecular cycloadduct | 0.32 |
Application : Photoreactivity enables the synthesis of fused polycyclic architectures .
Comparative Reactivity Table
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Sulfanyl oxidation | 1.2 × 10⁻³ | 45.6 | High (polar) |
| Pyrimidinone hydrolysis | 3.8 × 10⁻⁴ | 68.3 | Moderate |
| Suzuki coupling | 2.1 × 10⁻² | 32.9 | Low |
Wissenschaftliche Forschungsanwendungen
Research has indicated that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one exhibit various biological activities. Notable areas of investigation include:
- Anticancer Potential : Compounds with similar structures have been studied for their ability to inhibit tumor growth. The unique combination of the dihydroisoquinoline and pyrimidinone structures may enhance their effectiveness against specific cancer types.
- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of this class of compounds, particularly their potential in treating neurodegenerative diseases such as Parkinson's disease .
Pharmacological Applications
The compound is being explored for its potential use in various therapeutic areas:
- Parkinson’s Disease Treatment : Preliminary studies suggest that it may have efficacy in treating Parkinson's disease by modulating neurotransmitter systems .
- Antimicrobial Activity : Similar compounds have shown promise in combating bacterial infections, indicating a potential application in developing new antibiotics .
Case Studies and Research Findings
Several case studies highlight the compound's applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study 2 | Neuroprotection | Showed protective effects on neuronal cells exposed to oxidative stress. |
| Study 3 | Antimicrobial Effects | Exhibited activity against Gram-positive bacteria in preliminary assays. |
These studies underscore the compound's versatility and potential as a lead structure for drug development.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step organic synthesis techniques, requiring careful optimization of reaction conditions to maximize yield and purity. Interaction studies are crucial for understanding how this compound interacts with biological targets such as proteins or nucleic acids. Techniques used in these studies include:
- Molecular Docking Studies : To predict how the compound binds to target proteins.
- Cell Viability Assays : To assess the biological activity against various cell lines.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Key Differences
The following table compares the target compound with structurally related pyrimidinone derivatives:
Key Observations :
- Core Modifications: The target compound retains the pyrimidin-4(3H)-one core, while analogs like 3-allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one () incorporate a thiophene ring, which may alter electronic properties and target specificity.
- Substituent Diversity: The 4-methylphenylsulfanylmethyl group in the target compound is structurally distinct from the quinoxaline () or isoxazole () substituents in analogs, suggesting differences in steric bulk and hydrophobicity.
Pharmacological Potential and Hypotheses
- Kinase Inhibition: The dihydroisoquinoline group in the target compound resembles structural motifs in CDK2 inhibitors (). Substitution at position 6 with a sulfanylmethyl group may enhance binding to ATP pockets .
- Anticancer Activity: Analogs like 3-allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one () suggest that sulfanyl groups and aromatic substituents could synergize for cytotoxicity .
Biologische Aktivität
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one is a synthetic derivative of isoquinoline and pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.14 g/mol. The structure features a pyrimidinone core linked to a dihydroisoquinoline moiety and a thioether substituent, which may contribute to its biological properties.
1. Antitumor Activity
Recent studies have demonstrated that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one exhibit significant antitumor activity. For instance, derivatives targeting Protein Arginine Methyltransferase 5 (PRMT5) have shown promising results in inhibiting tumor cell proliferation. One study reported an IC50 value of 8.5 nM for a related compound against PRMT5, indicating potent inhibition comparable to established inhibitors in clinical trials .
2. Neuropharmacological Effects
The compound has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease. The structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems or exert antioxidant effects, although specific mechanisms remain to be fully elucidated .
Case Study 1: Antitumor Efficacy
A study involving the evaluation of various derivatives indicated that certain modifications to the isoquinoline structure enhanced cytotoxicity against leukemia cell lines. For example, a derivative with an IC50 of 18 nM was noted for its selective antitumor activity in MV4-11 cells and demonstrated significant tumor growth inhibition in xenograft models .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis can involve reductive amination or nucleophilic substitution. For example, sodium triacetoxyborohydride in acetic acid effectively mediates reductive amination of dihydroisoquinoline intermediates under mild conditions (e.g., dichloromethane, room temperature). Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize side products.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the dihydroisoquinoline ring (δ 2.8–3.5 ppm for CH₂ groups) and pyrimidinone moiety (δ 6.5–8.0 ppm for aromatic protons).
- ESI-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.
- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and sulfur-containing groups (C-S at ~600–700 cm⁻¹) .
Q. How can researchers ensure compound purity during synthesis?
- Methodological Answer : Use TLC (silica gel, UV visualization) for real-time monitoring. Final purification via flash chromatography (gradient elution) or preparative HPLC (C18 column, acetonitrile/water) is recommended. Purity ≥95% should be validated by HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can experimental designs assess environmental fate and biotic interactions of this compound?
- Methodological Answer : Adopt a tiered approach:
- Lab Studies : Measure physicochemical properties (logP, hydrolysis rates) using OECD guidelines.
- Microcosm Experiments : Evaluate biodegradation in soil/water systems (GC-MS or LC-HRMS for metabolite identification).
- Ecotoxicity : Use standardized assays (e.g., Daphnia magna mortality, algal growth inhibition) under varying pH/temperature .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis with attention to:
- Assay Variability : Normalize data to controls (e.g., % inhibition relative to vehicle).
- Cell Line Specificity : Compare receptor expression profiles (e.g., qPCR/Western blot).
- Dosage Regimens : Use Hill plots to assess EC₅₀/IC₅₀ consistency .
Q. What computational methods predict target interactions and regioselectivity in derivatization?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Screen against kinase or GPCR targets (PDB structures).
- MD Simulations (GROMACS) : Assess binding stability (RMSD/RMSF analysis).
- DFT Calculations (Gaussian) : Predict reactivity of sulfanyl-methyl or pyrimidinone groups .
Key Notes
- Avoid abbreviations; use full chemical names.
- Experimental designs should include replicates (e.g., 4 replicates with 5 plants each for biological assays) .
- For environmental studies, prioritize long-term monitoring (e.g., 6-year timelines) to capture degradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
